molecular formula C20H32N2O5 B4145797 1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4145797
M. Wt: 380.5 g/mol
InChI Key: XHDIONGAZRRCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate is a complex organic compound with a piperazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and phenoxy groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where 3-isopropylphenol reacts with a suitable leaving group attached to the piperazine ring.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized piperazine derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine core can interact with various receptors or enzymes, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity or specificity for certain targets. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-[3-(3-methylphenoxy)propyl]piperazine oxalate: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-4-[3-(3-chlorophenoxy)propyl]piperazine oxalate: Contains a chlorine atom instead of an isopropyl group.

    1-Ethyl-4-[3-(3-fluorophenoxy)propyl]piperazine oxalate: Contains a fluorine atom instead of an isopropyl group.

Uniqueness

1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O.C2H2O4/c1-4-19-10-12-20(13-11-19)9-6-14-21-18-8-5-7-17(15-18)16(2)3;3-1(4)2(5)6/h5,7-8,15-16H,4,6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDIONGAZRRCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=CC(=C2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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